Mepivacaine hydrochloride

Catalog No.
S534984
CAS No.
1722-62-9
M.F
C15H23ClN2O
M. Wt
282.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mepivacaine hydrochloride

CAS Number

1722-62-9

Product Name

Mepivacaine hydrochloride

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

InChI

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H

InChI Key

RETIMRUQNCDCQB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Carbocaïne, Carbocaine, Isocaine, Isogaine, Meaverin, Mecain, Mepihexal, Mepivacain Injektopas, Mepivacain-Injektopas, Mepivacaina Braun, Mepivacaine, Mepivacaine Hydrochloride, Mepivacaine Monohydrochloride, Mepivastesin, Polocaine, Scandicain, Scandicaine, Scandinibsa, Scandonest

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl

Understanding Pain Mechanisms and Developing New Analgesics:

  • Investigating ion channel interactions: Mepivacaine's mechanism of action involves blocking sodium channels, preventing nerve impulses associated with pain. Research studies utilize mepivacaine to study these interactions, offering valuable insights into pain pathways and the development of novel analgesics with improved efficacy and specificity. [Source: ]
  • Animal models of pain: Mepivacaine is used in animal models of pain to assess the effectiveness of new analgesic drugs and understand their potential side effects. By selectively blocking pain in specific regions, researchers can pinpoint the mechanisms underlying different pain types.

Studying Neural Signaling and Development:

  • Modulating neuronal activity: Mepivacaine's reversible blocking of sodium channels allows researchers to temporarily silence specific neuronal populations, studying their role in various brain functions and circuits. This approach has been instrumental in understanding learning, memory, and sensory processing. [Source: ]
  • Investigating neuronal development and regeneration: Studies utilize mepivacaine to block sodium channels in developing neurons, exploring their role in axon guidance, synaptogenesis, and neuronal migration. This knowledge is crucial for understanding neurodevelopmental disorders and developing regenerative therapies. [Source: ]

Cellular and Molecular Biology Research:

  • Studying ion channel structure and function: Mepivacaine binds to specific sites on sodium channels, allowing researchers to probe their structure and function at a molecular level. This information is crucial for understanding how mutations in these channels contribute to various neurological diseases. [Source: ]
  • Investigating cellular responses to pain: Mepivacaine can be used to isolate the effects of pain signals on specific cell types, allowing researchers to study the molecular mechanisms underlying pain perception and chronic pain development. [Source: ]

Drug Delivery and Formulation Research:

  • Developing novel drug delivery systems: Mepivacaine serves as a model drug for testing and optimizing new drug delivery systems, particularly those aimed at targeted delivery to specific tissues or cells. This research is crucial for improving the efficacy and safety of various therapeutic agents.
  • Investigating drug interactions and metabolism: Mepivacaine's well-understood pharmacokinetics and metabolism make it a valuable tool for studying drug interactions and optimizing drug formulations for different patient populations.

Mepivacaine hydrochloride is a local anesthetic belonging to the amide class, specifically classified as a piperidinecarboxamide. Its chemical structure is represented by the formula C₁₅H₂₃ClN₂O, with a molecular weight of 282.81 g/mol. This compound appears as a white, crystalline, odorless powder that is soluble in water but resistant to both acid and alkaline hydrolysis . Mepivacaine hydrochloride is primarily utilized in medical settings for local anesthesia during surgical procedures, dental work, and pain management.

Mepivacaine acts as a local anesthetic by reversibly blocking voltage-gated sodium channels in nerve cells []. These channels are essential for the initiation and propagation of nerve impulses. By blocking sodium influx, mepivacaine prevents the generation of action potentials, leading to numbness in the targeted area [].

Typical of amide compounds. It is metabolized predominantly in the liver through hydroxylation and N-demethylation, leading to the formation of several metabolites, including phenolic compounds that are excreted as glucuronide conjugates. Approximately 5% to 10% of the administered dose is excreted unchanged in urine, while over 50% is eliminated via bile .

The biological activity of mepivacaine hydrochloride primarily involves its function as a local anesthetic. It blocks sodium channels in nerve membranes, inhibiting nerve impulse conduction. This action results in a rapid onset of anesthesia (30 to 120 seconds for maxillary blocks and 1 to 4 minutes for mandibular blocks) and provides effective pain relief lasting from 20 minutes to several hours depending on the concentration used . At therapeutic doses, mepivacaine can affect cardiac conduction and excitability but typically does not produce significant systemic toxicity unless overdosed .

Mepivacaine hydrochloride can be synthesized through various chemical pathways. One common method involves the reaction of 2',6'-dimethylacetanilide with piperidine-2-carboxylic acid derivatives under controlled conditions to yield mepivacaine. The synthesis process may face challenges such as managing exothermic reactions during acyl chloride formation .

Example Reaction

text
2',6'-Dimethylacetanilide + Piperidine-2-carboxylic acid → Mepivacaine

Mepivacaine hydrochloride is widely used in clinical settings for:

  • Dental Procedures: Providing local anesthesia for various dental surgeries.
  • Surgical Anesthesia: Used in regional blocks for surgeries on limbs and other areas.
  • Pain Management: Effective in managing acute pain conditions.

Additionally, it is often combined with vasoconstrictors like levonordefrin to prolong its anesthetic effect and minimize bleeding during procedures .

Mepivacaine hydrochloride can interact with other medications, particularly those affecting the central nervous system or cardiovascular system. Adverse reactions may include:

  • Cardiovascular Effects: High plasma levels can lead to arrhythmias or hypotension.
  • Central Nervous System Effects: Symptoms may include dizziness, seizures, or respiratory depression if overdosed or improperly administered.

Patients with certain conditions, such as glucose-6-phosphate dehydrogenase deficiency or concurrent use of oxidizing agents, are at higher risk for complications like methemoglobinemia .

Mepivacaine hydrochloride shares structural and functional similarities with several other local anesthetics. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureDuration of ActionOnset TimeUnique Features
BupivacaineC₁₈H₂₈N₂O₃Long (up to 8 hours)5-10 minutesMore potent; longer duration
LidocaineC₁₄H₂₂N₂OIntermediate (1-2 hours)2-5 minutesWidely used; less potent than bupivacaine
PrilocaineC₁₄H₂₃N₂OIntermediate (1-2 hours)2-5 minutesLower toxicity; used in specific regional blocks
RopivacaineC₁₈H₂₅N₂OLong (up to 6 hours)5-10 minutesLess cardiotoxic; selective for sensory nerves

Mepivacaine is unique due to its rapid onset and moderate duration of action, making it particularly suitable for short surgical procedures where quick anesthesia is required .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

282.1498911 g/mol

Monoisotopic Mass

282.1498911 g/mol

Heavy Atom Count

19

Appearance

Powder

UNII

4VFX2L7EM5

Related CAS

96-88-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (65%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (35%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (21.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Mepivacaine Hydrochloride is the hydrochloride salt form of mepivacaine, an amide derivative with local anesthetic properties. At the injection site, mepivacaine hydrochloride acts by binding to specific membrane sodium ion channels in the neuronal cell membranes, thereby inhibiting sodium influx. This leads to a blockage of nerve impulse conduction and results in a loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1722-62-9

Wikipedia

Mepivacaine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-09-12

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